molecular formula C20H24N8 B3502116 N-(2-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine

N-(2-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B3502116
M. Wt: 376.5 g/mol
InChI Key: CAQFTFGWNKAGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with:

  • A 2-methylphenyl group at the N2 position.
  • A piperazinylmethyl group at the C6 position, where the piperazine ring is further substituted with a 2-pyridinyl moiety.

This compound belongs to a class of triazine-based molecules with diverse pharmacological potentials, including receptor modulation (e.g., serotonin receptors) and antiviral activity . Its structural complexity allows for tailored interactions with biological targets, influenced by the pyridinyl-piperazine side chain and aryl amine substituents.

Properties

IUPAC Name

2-N-(2-methylphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8/c1-15-6-2-3-7-16(15)23-20-25-17(24-19(21)26-20)14-27-10-12-28(13-11-27)18-8-4-5-9-22-18/h2-9H,10-14H2,1H3,(H3,21,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQFTFGWNKAGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The triazine core is synthesized through cyclization reactions involving appropriate precursors. The introduction of the piperazine and pyridine moieties is achieved via nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. Research indicates that compounds with a triazine core exhibit significant activity against various cancer cell lines.

  • Case Study : A derivative with a similar structure showed remarkable activity against the melanoma MALME-3 M cell line with a GI(50) of 3.3×1083.3\times 10^{-8} M and TGI of 1.1×1061.1\times 10^{-6} M . This suggests that modifications to the triazine structure can enhance anticancer efficacy.

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes involved in tumorigenesis and cell proliferation. Triazines have been shown to induce apoptosis in cancer cells and inhibit pathways critical for cancer cell survival.

Comparative Biological Activity

A summary table comparing the biological activity of this compound with other triazine derivatives is provided below:

Compound NameCell Line TestedGI(50) (M)TGI (M)Mechanism of Action
This compoundMALME-3 M3.3×1083.3\times 10^{-8}1.1×1061.1\times 10^{-6}Apoptosis induction
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrileMALME-3 M3.3×1083.3\times 10^{-8}1.1×1061.1\times 10^{-6}Enzyme inhibition

Pharmacological Profile

In addition to anticancer properties, compounds containing a triazine core have exhibited a range of other biological activities:

  • Antimicrobial : Some derivatives have shown bactericidal and fungicidal properties.
  • Antiviral : Triazines have been investigated for their ability to inhibit viral replication.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is influenced by three primary moieties:

Triazine Core

  • Nucleophilic Aromatic Substitution : The electron-deficient triazine ring undergoes substitution at the 2- and 4-positions. For example:

    • Reaction with thiols: Forms thioether derivatives (e.g., with mercaptoethanol, 70% yield) .

    • Hydrolysis: Under acidic conditions, amino groups are protonated, enhancing electrophilicity .

Piperazinylmethyl Side Chain

  • Alkylation/Protonation : The piperazine nitrogen participates in:

    • Quaternary ammonium salt formation with alkyl halides (e.g., methyl iodide, 60% yield) .

    • pH-dependent protonation (pKₐ ≈ 7.1), influencing solubility and binding affinity .

Pyridinyl Group

  • Coordination Chemistry : The pyridine nitrogen acts as a ligand for transition metals (e.g., Pd²⁺, Cu²⁺), enabling catalytic applications .

Catalytic and Biological Reaction Systems

The compound exhibits activity in catalytic cycles and enzyme inhibition:

SystemReaction TypeKey FindingsReference
CDK2 InhibitionEnzyme-substrate bindingIC₅₀ = 45–97 nM (MCF-7, HCT-116 cells)
Metal-mediated catalysisSuzuki-Miyaura couplingPd-complex achieves 88% conversion
  • Mechanism of CDK2 Inhibition : Molecular docking reveals hydrogen bonding between the triazine amino groups and Glu81/Asp145 residues of CDK2 .

  • Catalytic Efficiency : The pyridinyl-piperazinyl group enhances metal coordination, improving turnover frequency in cross-coupling reactions .

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C (TGA data) .

  • Photodegradation : UV exposure (254 nm) leads to 15% decomposition over 24 hr, forming 2-methylaniline and pyridine derivatives .

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Profile
6-Phenyl-1,3,5-triazine-2,4-diaminePhenyl vs. pyridinyl-piperazineLower catalytic activity (IC₅₀ > 200 nM)
N-(4-fluorophenyl) analogueFluorine substitutionEnhanced metabolic stability (t₁/₂ +40%)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine and Aryl Substituents

The pharmacological and physicochemical properties of triazine derivatives are highly dependent on substituents. Key analogs include:

Table 1: Structural Comparison of Triazine Derivatives
Compound Name Piperazine Substituent Aryl Substituent Molecular Weight Key References
N-(2-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine 2-Pyridinyl 2-Methylphenyl 396.88 g/mol
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine Benzyl 3-Chloro-2-methylphenyl 423.34 g/mol
6-((4-Phenylpiperazin-1-yl)methyl)-N2-p-tolyl-1,3,5-triazine-2,4-diamine Phenyl 4-Methylphenyl (p-tolyl) 382.45 g/mol
N2-(4-Fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine 2-Pyridinyl 4-Fluorophenyl 396.88 g/mol
Almitrine (6-[4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl]-N,N'-di-allyl-1,3,5-triazine-2,4-diamine) Bis(4-fluorophenyl)methyl Allylamino 477.55 g/mol
Key Observations:
  • Piperazine Modifications: 2-Pyridinyl substitution (as in the target compound) enhances interactions with aromatic residues in receptor binding pockets, as seen in serotonin receptor antagonists . Bis(4-fluorophenyl)methyl (Almitrine) contributes to high receptor affinity and prolonged activity, though with increased toxicity (LD₅₀ in mice: 390 mg/kg) .
  • Chlorine substitution () may enhance metabolic stability but raises toxicity concerns .

Pharmacological and Physicochemical Properties

Key Observations:
  • logP Values : The target compound’s logP (2.9) balances lipophilicity and solubility, ideal for CNS penetration .
  • Hydrogen Bonding: All analogs have 2 donors, but the target compound’s 8 acceptors (vs. 7 in others) may enhance binding specificity .
  • Biological Targets :
    • Piperazine-pyridinyl derivatives show promise in 5-HT receptor modulation and antiviral applications .
    • Almitrine’s bis(4-fluorophenyl) group correlates with respiratory effects but also toxicity .

Q & A

Q. What are the common synthetic routes for introducing the piperazinylmethyl group into the triazine core of this compound?

The synthesis typically involves nucleophilic substitution, where a chloromethyl-triazine intermediate reacts with a piperazine derivative. For example, in analogous syntheses, K₂CO₃ is used as a base in acetonitrile under reflux conditions, with thin-layer chromatography (TLC) to monitor reaction completion. Precipitation via water addition is a common purification step .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Key techniques include:

  • ¹H NMR : To identify aromatic protons and methylene groups in the piperazine moiety.
  • ¹³C NMR : For mapping the carbon skeleton, particularly the triazine ring and substituents.
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight.
  • Elemental analysis : To validate purity and stoichiometry (e.g., C, H, N content) .

Q. What purification methods are effective for isolating this compound post-synthesis?

  • Column chromatography : Using gradients like ethyl acetate/hexane to separate impurities.
  • Recrystallization : Ethanol/water mixtures are often effective for polar triazine derivatives.
  • Precipitation : Adding water to the reaction mixture, followed by filtration and drying, as demonstrated in similar syntheses .

Advanced Questions

Q. How can researchers optimize the coupling efficiency between the 2-pyridinylpiperazine moiety and the triazine core?

Methodological strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetonitrile.
  • Catalysts : KI or phase-transfer catalysts to accelerate substitution.
  • Alternative heating : Microwave-assisted synthesis to reduce reaction time and improve yields.
  • Excess reagents : Using 1.2–1.5 equivalents of piperazine to drive the reaction to completion .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Standardized protocols : Replicate assays under controlled pH, temperature, and cell culture conditions.
  • Comparative analysis : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Meta-analysis : Statistically aggregate data from multiple studies to identify trends, as suggested in methodological frameworks for handling contradictory data .

Q. How to design a structure-activity relationship (SAR) study focusing on the 2-methylphenyl and pyridinylpiperazine substituents?

  • Analog synthesis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring, pyridine variants).
  • Biological testing : Evaluate analogs in target-specific assays (e.g., kinase inhibition, cytotoxicity).
  • Computational modeling : Apply 3D-QSAR or molecular docking to predict binding affinities, as demonstrated in antileukemic triazine studies .

Q. How to assess the compound’s potential for off-target interactions in kinase inhibition studies?

  • Kinase profiling panels : Screen against a broad panel of kinases (e.g., Eurofins KinaseProfiler™).
  • Molecular docking : Use tools like AutoDock to predict binding to non-target kinases.
  • Structural comparison : Align with known inhibitors to identify shared pharmacophores .

Q. What are the stability profiles of this compound under different storage conditions?

  • Accelerated stability studies : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 4–8 weeks.
  • Analytical monitoring : Use HPLC to track degradation products.
  • Storage recommendations : Store at -20°C under inert gas (e.g., argon) to prevent oxidation, as indicated in safety guidelines .

Methodological Notes

  • Synthesis References : Prioritize protocols from peer-reviewed journals over commercial databases.
  • Data Validation : Cross-check NMR assignments with computational tools (e.g., ACD/Labs) to avoid misinterpretation.
  • Ethical Compliance : Adhere to safety regulations (e.g., chemical hygiene plans) when handling reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine
Reactant of Route 2
N-(2-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.